Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
Description
BenchChem offers high-quality Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4,5-trimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-30-20-12-18(24(27)28)21(23(32-3)22(20)31-2)26-25(29)33-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-12,19H,13H2,1-3H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYOXZRPCWHQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
Molecular Architecture, Synthesis, and Application in Peptidomimetics
Executive Summary
Fmoc-2-amino-3,4,5-trimethoxybenzoic acid (Fmoc-Tmba-OH) is a highly specialized, sterically demanding amino acid derivative used primarily in the synthesis of peptidomimetics and foldamers. Structurally derived from anthranilic acid (2-aminobenzoic acid), this molecule introduces significant conformational constraints into peptide backbones, often acting as a turn inducer or a rigid molecular scaffold.
This guide provides a definitive technical analysis of its physicochemical properties, a self-validating synthesis protocol from its parent aniline, and critical handling instructions for Solid Phase Peptide Synthesis (SPPS).
Part 1: Molecular Identity & Physicochemical Properties
The molecule combines a lipophilic, electron-rich trimethoxy-benzene core with the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group. The proximity of the Fmoc-amine (C2) to the carboxylic acid (C1) and the methoxy group (C3) creates a "steric gear" effect, significantly influencing its reactivity and solubility.
Table 1: Physicochemical Data Profile
| Property | Specification |
| Systematic Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,4,5-trimethoxybenzoic acid |
| Common Name | Fmoc-2-amino-3,4,5-trimethoxybenzoic acid |
| CAS Number | 1185303-03-0 (Fmoc-derivative) / 61948-85-4 (Parent amine) |
| Molecular Formula | C₂₅H₂₃NO₇ |
| Molecular Weight | 449.45 g/mol |
| Exact Mass | 449.1475 |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in Water |
| pKa (COOH) | ~3.5 (Predicted; lowered by electron-withdrawing Fmoc-urethane) |
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding around the reaction centers.
Figure 1: Structural connectivity highlighting the steric congestion at the C2/C3 interface.
Part 2: Structural Analysis & Synthetic Implications
The "Ortho-Effect" in Coupling
Unlike standard amino acids where the side chain is separated from the alpha-carbon by a methylene bridge (or more), Fmoc-Tmba-OH attaches the Fmoc group directly to the aromatic ring ortho to the carboxylic acid.
-
Deactivated Nucleophile: The nitrogen is part of an aniline system. Once Fmoc-protected, it becomes non-nucleophilic, preventing auto-polymerization.
-
Activated Acid Instability: When activating the carboxylic acid for SPPS (e.g., forming an active ester), the bulky Fmoc group at C2 and the methoxy group at C3 shield the carbonyl carbon. This requires high-efficiency coupling reagents (HATU/HOAt) rather than standard carbodiimides (DIC).
Part 3: Synthesis Protocol (Bench-Scale)
Objective: Synthesize Fmoc-2-amino-3,4,5-trimethoxybenzoic acid from 2-amino-3,4,5-trimethoxybenzoic acid (CAS 61948-85-4).
Reagents:
-
Starting Material: 2-Amino-3,4,5-trimethoxybenzoic acid (1.0 eq)
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Base: Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent: 1:1 Mixture of 1,4-Dioxane and Water
Step-by-Step Methodology
-
Dissolution:
-
In a round-bottom flask, dissolve 10 mmol of 2-amino-3,4,5-trimethoxybenzoic acid in 50 mL of 10% Na₂CO₃ (aq).
-
Note: If the starting material is stubborn, add the Dioxane (50 mL) first to aid wetting.
-
-
Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Fmoc-OSu (11 mmol) dropwise (dissolved in minimal dioxane if solid addition is difficult).
-
Allow the reaction to warm to Room Temperature (RT) and stir vigorously for 18 hours.
-
Mechanism:[][2][3] The amine attacks the carbonyl of Fmoc-OSu; the N-hydroxysuccinimide (NHS) leaving group is released.
-
-
Work-up:
-
Evaporate the dioxane under reduced pressure (Rotavap).
-
Dilute the remaining aqueous solution with water (100 mL).
-
Wash: Extract with Diethyl Ether (2 x 50 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the organic (ether) layer.
-
-
Precipitation:
-
Acidify the aqueous layer carefully with 1N HCl to pH ~2.0. The product will precipitate as a white/beige solid.
-
Caution: Do not use concentrated HCl rapidly, as it may cleave methoxy ethers or induce oiling.
-
-
Purification:
Figure 2: Synthetic workflow for Fmoc protection using Schotten-Baumann conditions.
Part 4: Application in Solid Phase Peptide Synthesis (SPPS)
Due to the electron-rich ring and steric bulk, this amino acid behaves differently than standard Fmoc-Ala-OH or Fmoc-Gly-OH.
Coupling Protocol (Resin Loading)
When attaching Fmoc-Tmba-OH to a resin (e.g., 2-Chlorotrityl chloride resin), use the DIPEA method :
-
Dissolve Fmoc-Tmba-OH (2 eq) in dry DCM/DMF (1:1).
-
Add DIPEA (4 eq).
-
Add to resin and shake for 2 hours.
-
Capping with Methanol is critical to neutralize unreacted chlorides.
Peptide Elongation (Coupling to N-terminus)
When coupling Fmoc-Tmba-OH to a growing peptide chain:
-
Activator: Use HATU or PyAOP (Phosphonium salts preferred for hindered amines).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is recommended as an additive to reduce racemization and improve kinetics.
-
Time: Extend coupling time to 2–4 hours or use double coupling.
-
Monitoring: The Kaiser test may be inconclusive due to the steric bulk of the previous residue; use Chloranil test or micro-cleavage LC-MS.
Warning - Fmoc Removal: The removal of Fmoc from this specific residue (once coupled) can be slower than usual.
-
Standard: 20% Piperidine in DMF (2 x 10 min).
-
Recommended: 20% Piperidine + 5% DBU in DMF (shorter bursts) to ensure complete deprotection of the sterically crowded amine.
Part 5: Quality Control & Validation
To ensure the integrity of the material before use in synthesis:
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 95% B over 20 minutes (Molecule is highly hydrophobic).
-
Detection: UV @ 254 nm (Strong absorption due to aromatic ring + Fmoc).
-
-
Mass Spectrometry (ESI-MS):
-
Mode: Positive Ion Mode.
-
Target Ion: [M+H]⁺ = 450.15 m/z; [M+Na]⁺ = 472.13 m/z.
-
References
-
ChemicalBook. (2024). FMOC-2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID Product Description. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-3,4,5-trimethoxybenzoic acid (Parent Amine Data).[6][7] Retrieved from
-
BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions. Retrieved from
-
ResearchGate (Green Chem). (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from
Sources
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 1185303-03-0 CAS MSDS (FMOC-2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Chemical Stability of Fmoc-Protected Trimethoxy-Benzoic Acid Derivatives
This guide details the chemical stability, handling, and synthetic optimization of Fmoc-protected trimethoxy-benzoic acid (TMBA) derivatives . It focuses on the specific challenges posed by the electron-rich aromatic ring and the steric bulk of the methoxy substituents.
Technical Guide & Whitepaper [1]
Executive Summary
Fmoc-protected trimethoxy-benzoic acid derivatives (e.g., Fmoc-3,4,5-trimethoxy-amino-benzoic acid or Fmoc-3,4,5-trimethoxyphenylalanine) represent a unique class of building blocks in peptidomimetic drug design.[1] While they offer valuable structural rigidity and hydrogen-bond acceptor properties, they present a distinct stability paradox:
-
Base Stability: The Fmoc group behaves conventionally, but the electron-rich ring can influence aggregation.[1]
-
Acid Instability: The trimethoxy-substituted ring is highly susceptible to electrophilic aromatic substitution (EAS) during global deprotection.[1]
-
Steric Hindrance: Ortho-methoxy groups create significant barriers to coupling, requiring optimized activation protocols.[1]
This guide provides the mechanistic insight and protocols required to incorporate these derivatives without degradation.
Part 1: Chemical Stability Profile
The Acid-Lability Trap (Critical Mechanism)
The primary stability risk for TMBA derivatives is not the Fmoc group itself, but the trimethoxy-benzene core during the final cleavage step.
-
Mechanism: In standard Solid Phase Peptide Synthesis (SPPS), side-chain protecting groups (t-Butyl, Trityl, Pbf) are removed using Trifluoroacetic Acid (TFA).[1] This generates highly reactive carbocations.[1]
-
The Reaction: The three methoxy groups on the TMBA ring are strong electron donors (via resonance), making the aromatic ring a "super-nucleophile." Without adequate scavenging, the ring traps free carbocations, leading to permanent alkylation (e.g., tert-butylation) of the aromatic core.
Base Lability & Fmoc Removal
The Fmoc carbamate linkage is generally stable on these derivatives. However, the electron-donating nature of the methoxy groups increases the electron density on the nitrogen.
-
Implication: The urethane linkage is slightly more resistant to premature cleavage than electron-deficient analogs, but standard 20% Piperidine/DMF is effective.[1]
-
Risk: Extended exposure to bases (DBU) can lead to side reactions if the carboxyl group is activated, potentially causing cyclization (lactamization) if the steric conformation allows.
Oxidative Instability
Electron-rich aromatics are prone to oxidation (quinoid formation) upon prolonged exposure to light and air.[1]
-
Observation: Derivatives may turn pink or brown over time.[1]
-
Protocol: Store at -20°C under Argon/Nitrogen in amber vials.
Part 2: Mechanistic Visualization
The following diagram illustrates the critical failure pathway (Electrophilic Aromatic Substitution) and the correct Fmoc deprotection pathway.
Figure 1: Reaction pathways showing the competition between successful deprotection and irreversible ring alkylation.
Part 3: Experimental Protocols
Optimized Coupling Protocol (Overcoming Sterics)
The ortho-methoxy groups create steric hindrance, making standard DIC/HOBt coupling inefficient.[1]
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1][]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 mins.
-
Activation: Dissolve Fmoc-TMBA derivative (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.
-
Pre-activation: Allow to react for 30-60 seconds (do not exceed 2 mins to avoid racemization).
-
Coupling: Add to resin. Agitate for 2 hours (standard AA is 45 mins).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for aromatic amines).[1] If positive, perform a second coupling.
The "High-Scavenger" Cleavage Cocktail
To prevent the alkylation described in Section 1.1, you must use a scavenger cocktail rich in thiols and silanes.
| Component | Volume % | Function |
| TFA | 90% | Acid source for cleavage.[1] |
| TIS (Triisopropylsilane) | 2.5% | Scavenges trityl cations.[1] |
| H₂O | 2.5% | Hydrolyzes Pbf/Pmc groups.[1] |
| DODT or EDT | 5.0% | Critical: Thiol scavengers for t-butyl cations.[1] |
Protocol:
-
Chill the cleavage cocktail to 0°C before adding to the resin.
-
Add to resin and allow to warm to room temperature.[1]
-
Agitate for 2–3 hours.
-
Precipitate in cold diethyl ether . Do not use rotary evaporation first, as concentrating the TFA increases the rate of side reactions.
Part 4: Data Presentation & Troubleshooting[3]
Comparative Stability Data
| Condition | Stability of Fmoc-TMBA | Potential Side Product |
| 20% Piperidine/DMF | Stable (t½ ~ 10-15 min removal) | Dibenzofulvene-piperidine adduct (Standard) |
| 50% TFA / DCM | Moderate | Partial removal of acid-labile linkers |
| 95% TFA (No Scavenger) | Unstable | Alkylated Ring (+56 Da for tBu) |
| Ambient Light/Air | Poor (Weeks) | Quinone oxidation products (Pink/Brown) |
Troubleshooting Common Issues
Issue 1: Mass Spec shows +56 Da peaks.
-
Cause: tert-Butyl alkylation of the trimethoxy ring.[1]
-
Solution: Your scavenger load was insufficient. Switch to Reagent K (TFA/Phenol/Water/Thioanisole/EDT) or increase EDT/DODT to 10%.[1]
Issue 2: Incomplete Coupling (Deletion sequence).
-
Cause: Steric hindrance of the methoxy groups.[1]
-
Solution: Switch from HBTU to HATU. Use microwave-assisted coupling (50°C, 10 mins) if available, but ensure temperature does not exceed 60°C to prevent Fmoc cleavage.
Issue 3: Low Yield after Precipitation.
-
Cause: High hydrophobicity of the trimethoxy group causes the peptide to dissolve in diethyl ether.[1]
-
Solution: Use MTBE (Methyl tert-butyl ether) / Hexane (1:[1]1) for precipitation or cool the ether to -80°C.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews, 109(6), 2455-2504.[1] Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Cited for: Efficacy of HOAt/HATU in hindered couplings.[1]
-
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 36(3), 255-266.[1] Link
- Cited for: Optimization of cleavage cocktails (Reagent K) for electron-rich peptides.
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.[1] Biopolymers, 55(2), 123-139.[1] Link
Sources
An In-depth Technical Guide to Conformational Constraints Induced by Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rational design of peptidomimetics and other therapeutic molecules frequently hinges on the precise control of molecular conformation. Introducing rigid structural elements into otherwise flexible peptide chains can pre-organize the molecule into a bioactive conformation, enhancing binding affinity, specificity, and metabolic stability. This guide provides a comprehensive technical overview of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid, a specialized building block designed to impart significant conformational constraints. We will explore the structural rationale for its use, provide detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and outline the analytical methodologies required to characterize the resulting molecular architecture. This document is intended to serve as a practical resource for researchers aiming to leverage conformational control in drug discovery and development.
The Principle of Conformational Constraint in Drug Design
Peptides are notoriously flexible molecules, often existing as an ensemble of conformations in solution.[1] While this flexibility is crucial for their native biological function, it presents a significant hurdle in drug development. The biologically active conformation at a specific receptor is just one of many populated states, and the energetic cost of "freezing" the peptide into this single state upon binding can decrease affinity.[2]
The introduction of conformationally constrained amino acids is a powerful strategy to overcome this limitation.[3] By reducing the rotational freedom of the peptide backbone or side chains, these building blocks restrict the available conformational space, guiding the peptide towards a desired three-dimensional structure. Aromatic amino acids and their derivatives, such as substituted 2-aminobenzoic acids (anthranilic acids), are particularly effective in this role.[4][5] When incorporated into a peptide sequence, the ortho-disposition of the amine and carboxyl groups on the phenyl ring forces a sharp, well-defined turn in the peptide backbone, acting as a potent secondary structure nucleator.
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid (Fmoc-Atmb) is a designer building block that leverages this principle. Its core anthranilic acid structure provides the foundational turn-inducing geometry, while the three methoxy substituents offer additional modulatory properties, including influencing solubility and mediating specific electronic and steric interactions.
Properties and Synthesis of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
The utility of Fmoc-Atmb stems from its unique structural features. The Fmoc (9-fluorenylmethyloxycarbonyl) group ensures compatibility with the most common and robust strategy for peptide synthesis, Fmoc-based SPPS.[6] The core aromatic ring and its substituents are the source of the conformational constraint.
Table 1: Physicochemical Properties of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
| Property | Value | CAS Number |
| Chemical Name | N-((9H-fluoren-9-yl)methoxy)carbonyl-2-amino-3,4,5-trimethoxybenzoic acid | 1185303-03-0 |
| Molecular Formula | C₂₅H₂₃NO₇ | [7] |
| Molecular Weight | 449.45 g/mol | [7][8] |
| Core Structure | 2-Aminobenzoic Acid (Anthranilic Acid) Derivative | [9] |
| Key Features | - ortho-amino/carboxyl geometry for turn induction- Three methoxy groups for electronic modulation and solubility- Fmoc group for SPPS compatibility |
Proposed Synthesis Pathway
While detailed synthetic procedures for this specific molecule are not widely published, a plausible route can be devised from commercially available starting materials based on established organic chemistry principles. The synthesis of the unprotected core, 2-amino-3,4,5-trimethoxybenzoic acid, is a key first step, likely followed by standard Fmoc protection.[9]
Caption: Proposed synthesis of Fmoc-Atmb.
Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS
The incorporation of Fmoc-Atmb into a growing peptide chain follows standard Fmoc solid-phase peptide synthesis protocols.[6] Due to its substituted aromatic nature, extended coupling times or the use of high-efficiency coupling reagents may be beneficial to ensure complete reaction.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin appropriate for the desired C-terminus.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Building Block: Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
Step-by-Step SPPS Protocol
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
First Amino Acid Loading (if applicable): If starting with an unloaded resin (e.g., 2-chlorotrityl), load the first Fmoc-amino acid according to established protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
Prepare a solution of the next standard Fmoc-amino acid (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 30-60 minutes.
-
Wash the resin with DMF (5x).
-
-
Incorporation of Fmoc-Atmb:
-
Activation: In a separate vial, dissolve Fmoc-Atmb (2-3 eq.), HATU (1.95 eq.), and DIPEA (4-6 eq.) in DMF. The slightly reduced equivalents of coupling reagent relative to the amino acid can prevent side reactions.
-
Coupling: Add the activated Fmoc-Atmb solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. The increased steric bulk may slow the reaction compared to standard amino acids.
-
Monitoring: Perform a Kaiser test or Chloranil test to confirm the absence of free amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
-
-
Chain Elongation: Repeat steps 3 and 4 for all subsequent standard amino acids.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Caption: The SPPS cycle for incorporating Fmoc-Atmb.
Characterization of Conformational Constraints
Once the peptide containing the Atmb residue is synthesized and purified, its three-dimensional structure must be characterized. NMR spectroscopy is the most powerful technique for determining the solution-state conformation of peptides.[10]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). For peptides prone to aggregation, aqueous buffers with acetonitrile can be effective.[11]
-
1D ¹H NMR: Acquire a simple 1D proton spectrum to assess sample purity, solubility, and the presence of conformational heterogeneity (indicated by multiple sets of peaks).
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system. It is the primary method for assigning signals to specific residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is the cornerstone of structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. Key NOE cross-peaks, such as those between the amide proton of one residue and protons of a preceding residue (dαN, dNN, dβN), are used to define the backbone torsion angles (φ, ψ).
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the NOESY cross-peaks to derive distance constraints between protons.
-
Use these distance constraints in molecular modeling software to calculate an ensemble of structures consistent with the NMR data.
-
Table 2: Expected NMR Signatures of an Atmb-Induced Turn
| NMR Parameter | Expected Observation for a Well-Defined Turn | Rationale |
| NOE Connectivity | Strong dαN(i, i+1) NOE between the Atmb residue (i) and the following residue (i+1). | The forced turn brings the alpha proton of the Atmb residue into close proximity with the amide proton of the next residue. |
| Chemical Shift | Dispersed amide proton signals in the 1D ¹H spectrum. | A well-defined, stable structure reduces the chemical environment averaging, leading to better signal separation. |
| Temperature Coefficient | Low temperature coefficient (dδ/dT < -4.5 ppb/K) for specific amide protons. | Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and show less chemical shift change with temperature. |
| ¹³C Chemical Shifts | Deviations of Cα and Cβ chemical shifts from random coil values (Chemical Shift Index). | These shifts are highly sensitive to the local backbone dihedral angles (φ, ψ) and can confirm non-helical, turn-like structures. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides valuable, albeit lower-resolution, information about the overall secondary structure content of the peptide in solution.[12]
-
Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-50 µM) in a non-absorbing buffer (e.g., phosphate buffer).
-
Data Acquisition: Scan the sample in the far-UV region (typically 190-250 nm).
-
Spectral Interpretation:
-
α-helix: Characterized by strong positive bands around 192 nm and two negative bands at ~208 nm and ~222 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Dominated by a strong negative band near 200 nm.
-
β-turn: Various types of turns have distinct CD spectra, but they often lack the intense, characteristic signals of helices or sheets. The presence of an Atmb residue is expected to reduce random coil signal and may introduce features consistent with a turn structure.
-
By comparing the CD spectrum of a peptide containing an Atmb residue to an analogous, unconstrained peptide, one can quantitatively assess the degree of structure induction.
Conclusion and Future Outlook
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is a promising tool for medicinal chemists and peptide scientists seeking to enforce specific conformations in their molecules. Its rigid aromatic core is designed to induce a well-defined β-turn, a critical secondary structure motif in many protein-protein interactions. The methoxy substituents provide a means to fine-tune solubility and electronic properties, potentially enhancing binding or pharmacokinetic profiles. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and structural analysis of peptides containing this novel building block. As the demand for more potent and stable peptide-based therapeutics grows, the strategic use of conformationally constraining elements like Fmoc-Atmb will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Pellegrini, M., & Mierke, D. F. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link][1]
-
ACDLabs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link][11]
-
Mierke, D. F. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link][10]
-
ChemBuyersGuide.com, Inc. (n.d.). GL Biochem (Shanghai) Ltd. (Page 5). Retrieved from [Link]
-
Chemcd. (n.d.). fmoc-2-amino-3,4,5-trimethoxy-benzoic acid. Retrieved from [Link][8]
-
Hruby, V. J., & Balse, P. M. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411–436. [Link][3]
-
Diamandas, M., Heller, N. W., & Yudin, A. (2023). Nitrilium Ion Trapping as a Strategy to Access Structurally Diverse Heterobiaryl-containing Peptide Macrocycles. ResearchGate. [Link][13]
-
Lila, S., et al. (2009). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. Chemical Communications. [Link][14]
-
Salerno, A., et al. (2004). Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(7), 1751-1760. [Link][4]
-
Singh, P., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-940. [Link][5]
-
ResearchGate. (n.d.). Conformational analyses of peptides 1–8. Retrieved from [Link][15]
-
Lee, S., et al. (2009). Synthesis of Anthranilic Acid Derivatives as Prolyl Endopeptidase Inhibitors. ResearchGate. [Link][2]
-
Amir, M., & Kumar, S. (2004). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. Archives of Pharmacal Research, 27(10), 983-990. [Link][16]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link][1][6]
-
Chem-Impex. (n.d.). 2-Amino-3,4,5-trimethoxybenzoic acid. Retrieved from [Link][9]
-
Ramírez-Alvarado, M., Serrano, L., & Blanco, F. J. (1997). Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain: Secondary structure propensities are not conserved in proteins with the same fold. Journal of Molecular Biology, 273(4), 908-923. [Link][12]
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. 1185303-03-0 CAS MSDS (FMOC-2-AMINO-3,4,5-TRIMETHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemcd.com [chemcd.com]
- 9. chemimpex.com [chemimpex.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Orthogonal Protection Strategies with Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tool for Advanced Peptide Synthesis
In the intricate landscape of peptide synthesis, achieving orthogonality is paramount for the construction of complex and modified peptides. The ability to selectively deprotect specific functional groups while others remain intact is the cornerstone of modern solid-phase peptide synthesis (SPPS). The standard Fmoc/tBu strategy, relying on the base-lability of the N-terminal Fmoc group and the acid-lability of side-chain protecting groups, has been a workhorse in the field. However, the synthesis of sophisticated architectures such as cyclic peptides, branched peptides, or peptides with post-translational modifications necessitates an expanded toolkit of orthogonal protecting groups.
This application note introduces Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid as a versatile building block for implementing an orthogonal photolabile cleavage strategy in Fmoc-based SPPS. The strategic incorporation of this moiety into a peptide sequence introduces a light-sensitive cleavage site, offering a mild and highly selective method for peptide release from the solid support or for on-resin cyclization. The trimethoxy substitution pattern on the aromatic ring is designed to fine-tune the photochemical properties of the linker, enhancing its cleavage efficiency upon UV irradiation.[1][2]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid in your research, enabling the synthesis of peptides that are challenging to access with conventional methods.
The Principle of Orthogonality: Integrating Photolabile Cleavage
The core of this strategy lies in the distinct cleavage mechanisms of the protecting groups employed. In a typical Fmoc-SPPS workflow, the peptide chain is elongated by the sequential addition of Fmoc-protected amino acids, with the Fmoc group being removed at each step by a mild base (e.g., piperidine). The side chains of the amino acids are protected by acid-labile groups (e.g., tBu, Boc, Trt), which are stable to the basic conditions of Fmoc deprotection.
The introduction of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid, typically as a linker to the solid support, adds a third dimension of orthogonality. This linker is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of side-chain protecting groups. Its cleavage is exclusively triggered by UV light of a specific wavelength, typically in the range of 320-365 nm.[3] This allows for the selective release of the peptide from the resin while all side-chain protecting groups remain intact, a crucial feature for the synthesis of protected peptide fragments or for on-resin cyclization.
Diagram: Orthogonal Protection Scheme
Caption: Orthogonal cleavage strategy in Fmoc-SPPS.
Applications in Advanced Peptide Synthesis
The unique properties of the photolabile linker derived from Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid open up possibilities for a range of advanced synthetic applications.
Synthesis of Head-to-Tail Cyclic Peptides
Head-to-tail cyclization is a powerful strategy to enhance the conformational rigidity, metabolic stability, and biological activity of peptides.[4][5] The photolabile linker provides an elegant method for on-resin cyclization. The linear peptide is assembled on the resin, and after the final Fmoc deprotection, the N-terminal amine is liberated. Subsequent irradiation with UV light cleaves the ester bond linking the peptide to the photolabile linker, generating a C-terminal activated species that can readily react with the N-terminal amine to form the cyclic peptide. This on-resin cyclization minimizes intermolecular side reactions and often leads to higher yields of the desired cyclic product.[6][7]
Preparation of Protected Peptide Fragments
For the synthesis of large proteins via segment condensation, the preparation of fully protected peptide fragments is essential. The photolabile linker allows for the cleavage of the peptide from the resin while all acid-labile side-chain protecting groups remain intact.[8] This is a significant advantage over standard acid-labile linkers, which would simultaneously remove all side-chain protection.
Synthesis of Peptides with Sensitive Moieties
Some peptides contain functionalities that are sensitive to the harsh acidic conditions of standard TFA cleavage cocktails. The use of a photolabile linker allows for the release of the peptide under neutral conditions, preserving the integrity of these sensitive groups.
Experimental Protocols
The following protocols provide a general framework for the application of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid in SPPS. Optimization of reaction times and conditions may be necessary depending on the specific peptide sequence and the solid support used.
Protocol 1: Loading of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid onto the Resin
Objective: To attach the photolabile linker to a suitable solid support.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl-ChemMatrix® resin)
-
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid (3 eq., 1.5 mmol), HOBt (3 eq., 1.5 mmol), and DIC (3 eq., 1.5 mmol) in DMF (5 mL).
-
Add the activation solution to the resin and shake for 4 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
Determine the loading capacity of the resin using a standard Fmoc cleavage and UV spectrophotometry protocol.
Protocol 2: Solid-Phase Peptide Synthesis on the Photolabile Linker
Objective: To assemble the linear peptide chain on the photolabile linker-functionalized resin.
Procedure:
-
Perform standard Fmoc-based SPPS cycles.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x) and DCM (3 x).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 eq.) using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Washing: Wash the resin with DMF (3 x) and DCM (3 x).
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
Protocol 3: On-Resin Head-to-Tail Cyclization and Cleavage
Objective: To cyclize the peptide on the solid support and cleave the cyclic product.
Materials:
-
Peptide-resin from Protocol 2
-
DMF
-
DCM
-
UV photoreactor (e.g., equipped with a 365 nm lamp)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
After the final amino acid coupling, perform the final Fmoc deprotection as described in Protocol 2 to liberate the N-terminal amine.
-
Wash the resin extensively with DMF and then with DCM.
-
Suspend the resin in a suitable solvent (e.g., DMF or a mixture of DMF/DCM) in a quartz reaction vessel.
-
Irradiate the resin suspension with UV light (e.g., 365 nm) for 4-12 hours with gentle agitation. Monitor the progress of the cyclization-cleavage by taking small aliquots of the resin, performing a full cleavage, and analyzing the supernatant by HPLC-MS.
-
After completion, filter the resin and collect the filtrate containing the protected cyclic peptide.
-
Wash the resin with DMF and DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
To remove the side-chain protecting groups, treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[9][10]
-
Precipitate the deprotected cyclic peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the cyclic peptide by preparative HPLC.
Data Presentation: Cleavage Conditions and Considerations
| Parameter | Condition | Rationale and Considerations |
| Cleavage Wavelength | 320 - 365 nm | The o-nitrobenzyl type chromophore of the linker typically absorbs in this range. The specific maximum absorption may vary slightly. It is crucial to use a light source that emits at a wavelength that is selectively absorbed by the linker to avoid photodamage to the peptide.[3] |
| Irradiation Time | 4 - 12 hours | The optimal time depends on the peptide sequence, the resin, and the intensity of the light source. The reaction should be monitored to avoid prolonged exposure that could lead to side reactions. |
| Solvent | DMF, DCM, or mixtures | The solvent should be transparent at the irradiation wavelength and should effectively swell the resin to allow for efficient cleavage. |
| Final Deprotection | TFA-based cocktail | After photolytic cleavage, the side-chain protecting groups are removed using standard acidic conditions. The composition of the cocktail should be chosen based on the amino acid composition of the peptide to minimize side reactions.[11][12] |
Troubleshooting and Expert Insights
-
Incomplete Cleavage: If photolytic cleavage is incomplete, consider increasing the irradiation time, using a more powerful UV lamp, or ensuring the resin is well-suspended in the solvent to maximize light exposure.
-
Side Reactions: Prolonged UV exposure can potentially lead to side reactions, especially with sensitive amino acids like Tryptophan. It is advisable to monitor the cleavage process and use the minimum irradiation time required for complete cleavage. The use of scavengers in the photolysis solution has not been extensively reported but could be explored for sensitive sequences.
-
Causality of Trimethoxy Substitution: The three methoxy groups on the benzene ring are electron-donating groups. Their presence is expected to influence the electronic properties of the chromophore, potentially shifting the absorption maximum and increasing the quantum yield of the photocleavage reaction, leading to more efficient cleavage compared to unsubstituted or less substituted analogs.
Conclusion
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid represents a valuable addition to the synthetic chemist's toolbox for the construction of complex peptides. Its use as a photolabile linker enables a truly orthogonal cleavage strategy that is compatible with standard Fmoc-SPPS. The mild and selective nature of photolytic cleavage provides a powerful method for the synthesis of cyclic peptides, protected peptide fragments, and peptides containing sensitive functionalities. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this advanced synthetic strategy.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides, nucleotides and oligonucleotides. Tetrahedron, 53(12), 4247-4264.
- Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(1), 1-26.
- Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—A review. Israel Journal of Chemistry, 12(1-2), 103-113.
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
- García-Ramos, Y., & Tulla-Puche, J. (2016).
- Li, P., & Roller, P. P. (2002). Cyclization strategies in solid-phase peptide synthesis. Current organic chemistry, 6(5), 411-440.
- Novabiochem®. (2023). Fmoc Resin Cleavage and Deprotection. Merck Millipore.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
- CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures.
-
LifeTein. (n.d.). Photocleavable Linker. Retrieved from [Link]
- Reddit. (2023). Anyone have an idea about the mechanism for the cleavage of this linker?. r/chemhelp.
- Creative Peptides. (n.d.).
- Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
- MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
- ResearchGate. (2022). The synthesis of head-to-tail cyclic peptide I and head-to-side....
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Organic Chemistry Frontiers. (2020). Head-to-tail cyclization for the synthesis of naturally occurring cyclic peptides on organophosphorus small-molecular supports.
- Aapptec Peptides. (n.d.). Cleavage Cocktails.
- PubMed. (2001). Orthogonal Photolysis of Protecting Groups.
- ResearchGate. (n.d.).
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Overcoming steric hindrance in Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid coupling
Status: Operational Ticket Escalation: Tier 3 (Complex Synthetic Chemistry) Subject: Overcoming Steric Hindrance & Electronic Deactivation in Solid Phase Peptide Synthesis (SPPS)
Diagnostic Overview: The "Orthogonal Steric Wall"
You are likely visiting this page because standard coupling protocols (HBTU/DIC) have failed to incorporate Fmoc-2-amino-3,4,5-trimethoxybenzoic acid (Fmoc-TMB) or the subsequent amino acid.
The Root Cause: Fmoc-TMB presents a unique "double-lock" challenge:
-
Steric Ortho-Effect: The amino group is at position 2, and a methoxy group is at position 3. This creates a steric "wall" flanking the carboxylic acid (position 1). The carboxylate cannot rotate freely to access the activation center, and the incoming nucleophile (resin amine) is physically blocked.
-
Electronic Deactivation: While the trimethoxy ring is electron-rich, the specific arrangement (anthranilic acid derivative) makes the amine an aniline . Anilines are significantly less nucleophilic (
~4.6) than standard -amino groups ( ~9-10). Furthermore, the bulky Fmoc group on the aniline further reduces its reactivity for the next coupling step.
Troubleshooting Guides (Q&A)
Q1: I am trying to couple Fmoc-TMB-OH to the resin, but the Kaiser test is negative (or chloranil is inconclusive), and LCMS shows mostly unreacted resin.
Diagnosis: Activation Failure. Standard reagents (HBTU/HATU) form an active ester (OBt/OAt) that is too bulky to penetrate the steric shield of the TMB molecule. Solution: Switch to Acid Chloride Activation using Ghosez’s Reagent.[1] Acid chlorides are the smallest, most reactive electrophiles available for SPPS and bypass the steric bulk of the leaving group found in active esters.
-
See Protocol A below.
Q2: I successfully coupled Fmoc-TMB, but I cannot couple the next amino acid to it. The TMB amine remains unreacted.
Diagnosis: Nucleophilic dormancy. The deprotected TMB amine is an electron-rich aniline, but it is buried between the peptide backbone and the 3-methoxy group. It is a poor nucleophile. Solution: You must use High-Temperature PyAOP Activation . PyAOP is preferred over HATU here because prolonged heating with HATU can lead to guanidinylation (capping) of the slow-reacting amine.
-
See Protocol B below.
Q3: I see a mass peak of [M-18] or [M-Fmoc] in my LCMS during the coupling of TMB.
Diagnosis: Benzoxazinone Formation.[2] Anthranilic acid derivatives are prone to intramolecular cyclization. The activated carboxylate is attacked by the carbamate oxygen (from the Fmoc group) or the free amine (if Fmoc is lost), ejecting water/alcohol and forming a stable 6-membered ring (benzoxazinone). This terminates the chain. Solution: Avoid base-mediated activation (like HBTU/DIEA) which promotes this cyclization. Use neutral activation (Symmetric Anhydride or Acid Chloride without base) to minimize this side reaction.
Advanced Experimental Protocols
Protocol A: The "Nuclear Option" – Ghosez’s Reagent Activation
Use this when coupling Fmoc-TMB-OH to the resin or a hindered amine.
Mechanism: Generates an acid chloride in situ under neutral conditions, avoiding the harshness of thionyl chloride.
| Reagent | Equivalents | Role |
| Fmoc-TMB-OH | 3.0 eq | Amino Acid |
| Ghosez’s Reagent* | 3.0 eq | Chlorinating Agent |
| DIPEA | 0 eq (None) | Base (Avoid!) |
| DCM (Dry) | Solvent | Reaction Medium |
*Ghosez's Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine
Step-by-Step:
-
Dissolution: Dissolve Fmoc-TMB-OH (3 eq) in dry DCM under Nitrogen/Argon.
-
Activation: Add Ghosez’s Reagent (3 eq) dropwise. Stir at room temperature for 15–20 minutes.
-
Note: Do not add base.[3] The reaction produces a neutral chloro-enamine byproduct.
-
-
Coupling: Add this solution directly to the resin (preswollen in DCM).
-
Base Addition (Optional/Late): Only after 10 minutes of contact with resin, add DIPEA (3 eq) if the resin amine is a salt (e.g., attached to CTC resin). For Rink Amide, base is usually not needed if the resin was properly neutralized beforehand.
-
Duration: Shake for 1–2 hours.
Protocol B: Overcoming the Aniline Barrier (Next AA Coupling)
Use this when coupling the NEXT amino acid onto the TMB residue.
Mechanism: Uses PyAOP (a phosphonium salt) which is highly reactive but avoids the guanidinylation side-reactions typical of uronium salts (HATU) during slow couplings.
| Reagent | Equivalents | Role |
| Fmoc-AA-OH (Next) | 5.0 eq | Incoming AA |
| PyAOP | 5.0 eq | Activator |
| HOAt | 5.0 eq | Additive |
| DIPEA | 10.0 eq | Base |
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-AA-OH, PyAOP, and HOAt in DMF. Add DIPEA. React for 30 seconds.
-
Microwave Irradiation: Add to resin.
-
Temp: 75°C
-
Power: 25–30W
-
Time: 2 x 10 minutes (Double Coupling is mandatory).
-
-
Monitoring: Use the Chloranil test (specific for secondary amines/anilines) rather than Kaiser.
Decision Logic & Mechanism Visualization
Figure 1: Optimization Decision Tree
Follow this logic flow to select the correct chemistry based on your failure mode.
Caption: Decision logic for selecting coupling reagents. Note the divergence based on failure mode (Steric vs. Cyclization).
Figure 2: The Steric "Wall" Mechanism
Visualizing why the 3-OMe group blocks standard coupling.
Caption: Schematic of the 2,3-substitution pattern creating a steric shield around the carboxylic acid.
References
-
Ghosez’s Reagent in SPPS
-
Coupling Hindered Anilines (Anthranilic Acids)
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[3]
- Source: Chemical Reviews / Journal of Organic Chemistry (General consensus on PyAOP/Acid Fluorides).
- Context: Highlights PyAOP as the superior reagent for hindered N-methyl and aniline-type couplings to avoid guanidinyl
-
URL:[Link] (Review of Coupling Reagents)
-
-
Benzoxazinone Side Reaction
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling Electron-Rich Fmoc-Amino Benzoic Acids
Status: Operational Topic: Optimization of Coupling Yields for Electron-Rich Aromatic Amino Acids Ticket Priority: High (Critical Synthesis Failure) Audience: Senior Chemists, Process Development Scientists
Executive Summary: The "Anthranilic" Challenge
You are likely here because standard SPPS protocols (HBTU/DIPEA) have failed to couple an electron-rich Fmoc-amino benzoic acid (e.g., Fmoc-4-methoxy-2-aminobenzoic acid or similar anthranilic acid derivatives).
The Core Problem: These failures are rarely due to user error. They are intrinsic to the physical organic chemistry of the molecule. Electron-donating groups (EDGs) like methoxy or amino substituents on the benzene ring donate electron density into the carbonyl carbon via resonance. This renders the activated ester less electrophilic and significantly more resistant to nucleophilic attack by the resin-bound amine. Combined with the steric bulk of ortho-substitution, this creates a "perfect storm" for coupling failure.
Module 1: Root Cause Analysis (The Chemistry of Failure)
Q: Why did my standard HBTU/DIPEA coupling result in <10% conversion?
A: You are fighting two opposing forces: Electronic Deactivation and Steric Shielding .
-
Electronic Deactivation: In standard amino acids, the carbonyl carbon is highly electrophilic after activation. In electron-rich benzoic acids, the
-system of the ring acts as an electron reservoir. The resonance effect pushes electron density toward the carbonyl carbon, stabilizing it. A stabilized electrophile is a lazy electrophile; it does not "want" to react with the amine on your resin. -
Steric Shielding: If your scaffold is an anthranilic acid derivative (ortho-substituted), the Fmoc-protected amine and the incoming nucleophile (the resin) are forced into a congested space. This prevents the optimal trajectory (Bürgi-Dunitz angle) required for bond formation.
Q: Is there a risk of side reactions?
A: Yes. Benzoxazinone formation . While Fmoc protection reduces this risk compared to N-acyl derivatives, slow coupling rates increase the window for intramolecular cyclization or other side reactions. If the activation is too slow, the activated carboxylate may rearrange or hydrolyze before the intermolecular coupling occurs.
Module 2: The "Silver Bullet" Protocol (Acid Fluorides)
Q: HBTU and HATU failed. What is the definitive fix?
A: Switch to Acid Fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
Why it works: Acid fluorides are unique. They are smaller than OAt/OBt active esters (reducing steric clash) but are highly reactive toward amines. Unlike acid chlorides, they are stable enough to handle in SPPS but reactive enough to overcome the electronic deactivation of the aromatic ring.
Protocol: TFFH-Mediated Coupling
-
Reagents:
-
Fmoc-Amino Benzoic Acid (3.0 eq)
-
TFFH (3.0 eq)
-
DIPEA (6.0 eq)
-
Solvent: Anhydrous DCM or NMP (Avoid DMF if possible for acid fluoride formation, though it is tolerated).
-
-
Workflow:
-
Activation: Dissolve the Fmoc-acid and TFFH in a minimal amount of dry DCM/NMP under nitrogen.
-
Base Addition: Add DIPEA. Stir for 15–20 minutes at room temperature. Note: This pre-activation step converts the acid to the acid fluoride in situ.
-
Coupling: Add the activated solution to the resin-bound free amine.
-
Incubation: Shake for 2–4 hours . (Longer times are required for aromatic acids compared to aliphatic ones).
-
Double Couple: Drain and repeat the step if the Kaiser test is positive.
-
Module 3: Optimization Decision Matrix
Use the following logic flow to determine your next experimental move.
Figure 1: Decision matrix for optimizing difficult aromatic couplings. Blue indicates standard high-efficiency protocols; Red indicates aggressive activation methods.
Module 4: Comparative Data & Reagent Selection
Q: Why HATU over HBTU? A: HATU generates an -OAt active ester (azabenzotriazole). The nitrogen atom in the pyridine ring of the -OAt group provides a "neighboring group effect" (anchimeric assistance), hydrogen bonding with the incoming amine and directing it toward the carbonyl. This increases the effective molarity of the reaction, which is crucial when the aromatic ring is electronically fighting the coupling.
| Reagent | Active Species | Reactivity Profile | Recommended Use |
| HBTU/HCTU | OBt / 6-Cl-OBt | Moderate | Standard aliphatic couplings. Avoid for electron-rich aromatics. |
| HATU | OAt | High | First-line defense for hindered/aromatic residues. |
| TFFH | Acid Fluoride | Very High | Gold Standard for electron-rich or ortho-substituted benzoic acids. |
| Ghosez's Reagent | Acid Chloride | High | Alternative to TFFH, but requires stricter anhydrous conditions. |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use microwave heating to force the reaction? A: Proceed with caution. While heat (50°C–75°C) improves kinetics, electron-rich Fmoc-benzoic acids are prone to decarboxylation or premature Fmoc cleavage at high temperatures.
-
Recommendation: Start at 50°C for 10 minutes. Do not exceed 75°C.
Q: My reaction mixture turns black/dark. Is this normal? A: This often indicates oxidation of the electron-rich aniline moiety (even if Fmoc protected, the ring is sensitive) or polymerization.
-
Fix: Ensure your solvent (NMP/DMF) is amine-free (freshly distilled or high-grade) and sparge with Nitrogen/Argon during the coupling.
Q: The resin Kaiser test is ambiguous (orange/red-brown). A: Aromatic amines often give "false negatives" or weak positives in Kaiser tests due to low nucleophilicity.
-
Fix: Use the Chloranil Test (for secondary amines, but also effective for distinguishing aromatic amines) or perform a micro-cleavage and analyze via HPLC/MS to confirm coupling efficiency quantitatively.
References
-
Carpino, L. A., & El-Faham, A. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[3] Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Organic Chemistry Portal. (2012). TFFH as a Mild Deoxofluorination Reagent.[4]
Sources
Technical Support Center: Solubilizing Fmoc-2-amino-3,4,5-trimethoxy-benzoic Acid (Fmoc-Tmba-OH)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid (Fmoc-Tmba-OH) presents a unique "perfect storm" of solubility challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this molecule combines:
-
Rigid Anthranilic Core: The ortho-amino benzoic acid scaffold forces the Fmoc group into a specific conformation that favors strong intramolecular hydrogen bonding.
-
Electron-Rich Stacking: The 3,4,5-trimethoxy pattern (gallic acid/mescaline motif) increases the electron density of the aromatic ring, significantly enhancing
- stacking interactions with the fluorenyl (Fmoc) ring. -
Steric Bulk: The methoxy groups and the Fmoc group create a crowded environment that resists solvation by standard polar aprotic solvents.
The Solution: Standard DMF (Dimethylformamide) is often insufficient for high-concentration coupling (>0.2 M). Successful dissolution requires a Solubility Escalation Protocol moving from NMP (N-methyl-2-pyrrolidone) to binary mixtures containing chaotropic salts or DMSO.
Solvent Selection Matrix
Use this matrix to select the initial solvent system based on your required concentration and coupling method.
| Solvent System | Polarity | Disaggregation Power | Recommended For | Risk Factor |
| DMF (Standard) | High | Moderate | Low conc. (<0.1 M), initial screening. | High: Prone to gelation with Fmoc-Tmba-OH. |
| NMP (Preferred) | High | High | Standard coupling (0.1 - 0.2 M). | Low: Better solvation of aromatic residues. |
| DMF/DMSO (4:1) | Very High | Very High | "Difficult sequences," preventing aggregation. | Moderate: DMSO can oxidize sensitive residues (Cys/Met) if not handled fast. |
| NMP + 0.4M LiCl | High | Maximum | Stubborn solubility, preventing gelation. | Low: Requires wash steps to remove salt. |
The Solubility Escalation Protocol
Do not simply add solvent and vortex. Follow this stepwise protocol to ensure thermodynamic stability of the solution.
Phase 1: The "Dry" Start
-
Weigh Fmoc-Tmba-OH into a dry vial.
-
Critical Step: Do not add the full volume of solvent immediately. Add 50% of the calculated volume of NMP (preferred over DMF).
-
Vortex for 30 seconds. If it forms a paste/gel, proceed to Phase 2 immediately.
Phase 2: The Polarity Spike
-
If using NMP/DMF failed, add DMSO to reach a final solvent ratio of 80:20 (NMP:DMSO).
-
Sonicate at 30°C for 5 minutes.
-
Why? Sonication breaks the intermolecular
- stacks; DMSO prevents them from reforming.
-
Phase 3: The Chaotropic Breaker (For Gelation)
If the solution turns into a semi-solid gel (common with anthranilic derivatives):
-
Add Lithium Chloride (LiCl) to a final concentration of 0.4 M.
-
Mechanism:[1] Li+ ions disrupt the hydrogen bond network stabilizing the gel.
-
-
Warm gently to 40°C (Do not exceed 50°C to prevent Fmoc cleavage).
Visual Workflow: Decision Logic
Figure 1: Decision logic for solubilizing Fmoc-Tmba-OH. Note the distinction between precipitation (requires polarity shift) and gelation (requires chaotropic salt).
Troubleshooting Guides & FAQ
Issue 1: "The solution turned into a clear gel after 10 minutes."
Diagnosis: This is a classic "supramolecular gelation" event. The Fmoc-Tmba-OH molecules have self-assembled into a nanofibrillar network, trapping the solvent. Fix:
-
Do not add more solvent (this rarely works).
-
Add solid LiCl (Lithium Chloride) directly to the gel.
-
Vortex vigorously. The chaotropic ions will break the H-bond network, returning the mixture to a liquid state.
Issue 2: "Precipitation occurred immediately upon adding DIEA."
Diagnosis: The addition of base (DIEA) deprotonated the carboxylic acid, creating a salt. If the solvent is not polar enough, the salt form (Fmoc-Tmba-COO⁻ DIEAH⁺) precipitates. Fix:
-
Ensure your base is diluted in NMP before addition, not added neat.
-
Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA. Collidine is a weaker base and less likely to cause rapid salt precipitation in hindered aromatics.
Issue 3: "Coupling efficiency is low despite solubility."
Diagnosis: The 2-amino group (aniline) is poorly nucleophilic, and the COOH is sterically hindered. Fix:
-
Activation: Use HATU or PyAOP (more reactive than HBTU).
-
Pre-activation: Do not pre-activate for more than 30 seconds. The active ester is unstable due to the ortho-substituent effect.
-
Double Coupling: Perform the first coupling at 0.2 M for 2 hours, then a second coupling with fresh reagents at 40°C.
References
-
Albericio, F., et al. (2018). Green Solvents for Peptide Synthesis: From the Laboratory to Industry. Organic Process Research & Development. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid
Executive Summary & Risk Context[1][2][3][4]
Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid (CAS: 1185303-03-0) is a specialized building block used primarily in Solid Phase Peptide Synthesis (SPPS) and peptidomimetic development. While often categorized generically as an "irritant," its specific structural features—an electron-rich trimethoxy-benzoic core protected by the bulky, lipophilic Fmoc group—dictate a nuanced safety approach.
The Core Hazard is not just toxicity; it is sensitization and contamination. As a Senior Scientist, I urge you to treat this compound with the rigor of a "Universal Precaution" protocol. The primary risks are:
-
Inhalation of fine particulates: The solid powder can easily aerosolize during weighing.
-
Solution-phase permeation: Once dissolved in SPPS solvents (DMF, DCM, NMP), the carrier solvent facilitates rapid skin absorption of the compound.
-
Base-labile reactivity: Contact with secondary amines (e.g., Piperidine) cleaves the Fmoc group, generating reactive dibenzofulvene by-products.
Hazard Identification & Physicochemical Profile
Before selecting PPE, we must understand the enemy. This compound presents a dual-phase risk profile: Solid State (Dust) vs. Solution State (Absorption).
| Property | Specification | Safety Implication |
| Physical State | White to off-white powder | High risk of electrostatic dispersion and inhalation. |
| Signal Word | WARNING | GHS07 (Irritant).[1] |
| Hazard Statements | H315, H319, H335 | Causes skin/eye irritation; May cause respiratory irritation. |
| Solubility | Soluble in DMF, DMSO, DCM | CRITICAL: Once dissolved, standard nitrile gloves offer reduced breakthrough time against the solvent, carrying the solute with it. |
| Reactivity | Base-sensitive (Fmoc removal) | Incompatible with strong bases (Piperidine, DBU). |
The PPE Shield: Hierarchy of Defense
Effective safety is not just "wearing gear"; it is a layered defense system.
A. Respiratory Protection (The First Line)
-
Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood.
-
Secondary Defense: If hood access is compromised or during spill cleanup, use a NIOSH N95 or P100 particulate respirator .
-
Why? Benzoic acid derivatives are potent respiratory irritants. P100 filters provide 99.97% efficiency against oily and non-oily particulates.
-
B. Hand Protection (The "Double-Glove" Protocol)
-
Solid Handling: Standard Nitrile gloves (minimum 4-5 mil thickness).
-
Solution Handling (DMF/DCM context):
-
Layer 1 (Inner): Nitrile (inspection layer).
-
Layer 2 (Outer): Silver Shield (Laminate) or High-Grade Nitrile (8 mil+).
-
Scientific Rationale: Standard nitrile degrades rapidly in Dichloromethane (DCM), a common SPPS solvent. If the solvent penetrates, it acts as a vehicle, carrying the Fmoc-derivative directly into the dermis [1].
-
C. Eye & Body Protection[1][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side-shields.
-
Body: Lab coat (100% cotton or Nomex blend). Synthetic fibers (polyester) can accumulate static charge, exacerbating powder dispersion.
Operational Workflow: Weighing & Transfer
The moment of highest risk is transferring the dry powder from the stock vial to the reaction vessel. Static electricity can cause the powder to "jump," leading to contamination and exposure.
Protocol: The "Static-Neutral" Weighing Method
-
Environment Prep: Activate the fume hood. Clear the sash area.[2]
-
Static Control: Use an Ionizing Bar or Anti-Static Gun on the weigh boat and spatula before touching the powder [2].
-
Causality: Dry amino acid derivatives are highly dielectric. Neutralizing the charge prevents aerosolization.
-
-
Transfer:
-
Place the receiving vessel inside the hood.
-
Transfer powder slowly. Do not dump.
-
Immediately recap the stock vial.
-
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (MeOH or EtOH) to capture invisible dust.
Visualization: Safe Handling Logic
The following diagram illustrates the decision matrix for handling this compound based on its state (Solid vs. Solution).
Caption: Decision matrix for PPE selection based on physical state. Note the escalation to double-gloving for solution-phase handling due to solvent permeation risks.
Emergency Response & Decontamination
In the event of containment breach, immediate action minimizes long-term sensitization risks.
| Incident Type | Immediate Action Protocol |
| Eye Contact | Flush immediately with tepid water for 15 minutes. Hold eyelids open. Seek medical attention (ophthalmologist) due to potential for corneal abrasion from particulates [3]. |
| Skin Contact | Do not scrub. Wash gently with soap and copious water. Scrubbing can drive particles deeper into pores. Remove contaminated clothing.[2][1][3][4][5] |
| Powder Spill | Wet Wipe Method: Cover spill with paper towels dampened with water or ethanol. Do not dry sweep (creates dust).[6] Place waste in a sealed bag. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, emergency services must be contacted. |
Disposal & Environmental Stewardship[1][6]
Proper disposal protects the ecosystem and ensures regulatory compliance. Fmoc-derivatives are generally stable but must be treated as hazardous chemical waste.
-
Solid Waste: Dispose of excess powder, contaminated weigh boats, and dry wipes in the Solid Hazardous Waste container.
-
Liquid Waste (Halogenated): If dissolved in DCM/Chloroform, use the Halogenated Organic Waste stream.
-
Liquid Waste (Non-Halogenated): If dissolved in DMF/DMSO, use the Non-Halogenated Organic Waste stream.
-
"Fmoc Removal" Waste: If the compound was reacted with Piperidine, the waste is Basic/Corrosive . Do not mix with Acidic waste streams to prevent exothermic reactions [4].
References
-
University of Wisconsin-Madison, EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
SpinChem. (2022). Chemical wastes in the peptide synthesis process and ways to reduce them. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
